

Solubility of Ammonium Vanadium(III) Sulfate in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Ammonium vanadium(III) sulfate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for **ammonium vanadium(III) sulfate** in various organic solvents. Due to a notable lack of quantitative data in publicly accessible literature, this document focuses on presenting the existing qualitative information and detailing robust experimental protocols for researchers to determine precise solubility measurements in their own laboratories.

Core Data Presentation: Solubility of Ammonium Vanadium(III) Sulfate

Quantitative solubility data for **ammonium vanadium(III) sulfate** in organic solvents is not well-documented in scientific literature. The table below summarizes the available qualitative information.

Solvent	Formula	Molar Mass (g/mol)	Boiling Point (°C)	Solubility
Methanol	CH ₃ OH	32.04	64.7	Data Not Available
Ethanol	C ₂ H ₅ OH	46.07	78.37	Insoluble[1]
Acetone	(CH ₃) ₂ CO	58.08	56	Insoluble[1]
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	78.13	189	Data Not Available

It is important to note that while some sources suggest organometallic forms of vanadium may be soluble in organic solutions, specific data for **ammonium vanadium(III) sulfate** is not provided.[2]

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of **ammonium vanadium(III) sulfate** in their solvents of interest, this section outlines established experimental methodologies.

Isothermal Saturation Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent.

Methodology:

- Sample Preparation: An excess amount of **ammonium vanadium(III) sulfate** is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel.
- Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, defined temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

- Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by careful decantation or by filtration using a syringe filter suitable for the solvent. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.
- Concentration Analysis: The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique.

Analytical Techniques for Concentration Measurement

The choice of analytical method will depend on the solvent and the required sensitivity.

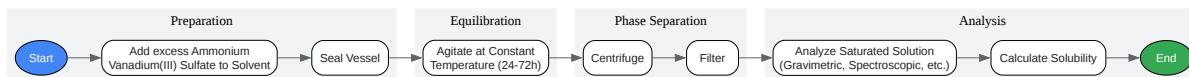
- Gravimetric Analysis:
 - A precisely measured volume or mass of the saturated solution is taken.
 - The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not decompose the salt).
 - The mass of the remaining dry solid (**ammonium vanadium(III) sulfate**) is measured.
 - The solubility is then calculated as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).
- Spectroscopic Methods (e.g., UV-Vis or Atomic Absorption Spectroscopy):
 - A calibration curve is first prepared using solutions of known concentrations of **ammonium vanadium(III) sulfate** in the specific organic solvent.
 - The saturated solution is diluted with the solvent to a concentration that falls within the linear range of the calibration curve.
 - The absorbance of the diluted solution is measured.
 - The concentration of the diluted solution is determined from the calibration curve, and the original solubility is calculated by accounting for the dilution factor.
- Chromatographic Methods (e.g., High-Performance Liquid Chromatography - HPLC):

- A suitable HPLC method is developed to separate and quantify the vanadium or sulfate ions. This may involve the use of a specific column and mobile phase.
- As with spectroscopic methods, a calibration curve is generated using standards of known concentrations.
- The saturated solution is appropriately diluted and injected into the HPLC system.
- The concentration is determined by comparing the peak area of the sample to the calibration curve.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a salt in an organic solvent using the isothermal saturation method.



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Caption: Workflow for determining the solubility of a solid in a liquid.

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References

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- 2. AMMONIUM METAVANADATE - Ataman Kimya [atamanchemicals.com]
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